1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Description
Properties
IUPAC Name |
1,2-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-8-10(3-5-11-6-4-10)7-9(13)12(8)2;/h8,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAQFJLGAIQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCNCC2)CC(=O)N1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride generally involves:
- Formation of the diazaspiro[4.5]decane core structure.
- Introduction of methyl groups at the 1 and 2 positions.
- Conversion to the hydrochloride salt for stability and isolation.
The key intermediate often used is 2,8-diazaspiro[4.5]decan-1-one or related derivatives, which undergo reductive amination or sulfonylation reactions to introduce substituents.
Preparation of the Diazaspiro Core and Functionalization
A representative preparation involves the following steps:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2,8-Diazaspiro[4.5]decan-1-one hydrochloride dissolved in dichloromethane with triethylamine | Reaction with sulfonyl chlorides (e.g., 3-[(trifluoromethyl)oxy]benzenesulfonyl chloride) under stirring for 16 hours | Yields range from 15% to 66% depending on sulfonyl chloride used; product isolated as white solid after purification by MDAP or silica chromatography |
| 2 | Palladium-catalyzed coupling (e.g., with trimethylboroxine, Pd(PPh3)4 catalyst) in 1,4-dioxane at 100°C for 20 hours | Conversion of bromo-substituted sulfonyl derivatives to methyl-substituted analogs | Moderate yields (15-32%) observed; purification by chromatography required |
| 3 | Reductive amination using sodium acetate borohydride in dichloromethane with triethylamine and acetic acid | Introduction of methyl groups at nitrogen positions to yield 1,2-dimethyl derivatives | Purification by reverse phase HPLC yields the target hydrochloride salt |
These steps highlight a general method where the diazaspiro core is first functionalized by sulfonylation, followed by palladium-catalyzed methylation and reductive amination to introduce methyl groups at the nitrogen atoms, culminating in the hydrochloride salt formation for isolation and stability.
Detailed Experimental Conditions and Yields
| Compound/Step | Reaction Conditions | Purification Method | Yield (%) | Characterization |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one hydrochloride sulfonylation | Triethylamine (TEA), dichloromethane, 16 h stirring | MDAP (Mass Directed Automated Purification) or silica gel chromatography | 42-66% depending on sulfonyl chloride | 1H NMR, MS (ES+ve) confirming molecular ion peaks |
| Palladium-catalyzed methylation | Pd(PPh3)4 catalyst, potassium carbonate, trimethylboroxine, 1,4-dioxane, 100°C, 20 h | Silica column chromatography, MDAP | 15-32% | 1H NMR, MS data consistent with methylated products |
| Reductive amination | Sodium acetate borohydride, TEA, acetic acid, dichloromethane, 24 h | Reverse phase semi-preparative HPLC | Not explicitly stated but typically moderate to good | Product isolated as hydrochloride salt with confirmed purity |
Notes on Reaction Optimization and Challenges
- Base Selection: Triethylamine is commonly used as the base to neutralize hydrochloride salts and facilitate nucleophilic substitution.
- Solvent Choice: Dichloromethane is preferred for sulfonylation and reductive amination steps due to its ability to dissolve both organic and ionic species.
- Purification: MDAP and reverse phase HPLC are critical for isolating pure compounds due to the presence of closely related impurities and side products.
- Yields: Yields vary significantly with the nature of the sulfonyl chloride and reaction conditions, indicating the need for optimization depending on the substituents introduced.
- Catalysis: Palladium-catalyzed coupling requires careful control of temperature and catalyst loading to maximize methylation efficiency.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents | Conditions | Yield Range | Product Form |
|---|---|---|---|---|---|
| 1 | Sulfonylation | 2,8-Diazaspiro[4.5]decan-1-one HCl, sulfonyl chloride, TEA | DCM, RT, 16 h | 42-66% | Sulfonylated diazaspiro compound |
| 2 | Pd-Catalyzed Methylation | Pd(PPh3)4, K2CO3, trimethylboroxine | 1,4-dioxane, 100°C, 20 h | 15-32% | Methylated sulfonylated derivative |
| 3 | Reductive Amination | Sodium acetate borohydride, TEA, acetic acid | DCM, RT, 24 h | Moderate | 1,2-Dimethyl diazaspiro compound hydrochloride |
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific oxidizing agent and conditions.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Derivatives with different substituents at the nitrogen atoms.
Scientific Research Applications
1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies, interacting with various enzymes or receptors.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.
Comparison with Similar Compounds
Key Findings:
Substituent Effects :
- The 1,2-dimethyl groups in the target compound likely increase steric bulk compared to analogs like 4-phenyl-2,8-diazaspiro[4.5]decan-3-one HCl , which has a planar aromatic group. This may influence binding affinity in receptor-targeted applications .
- The 2,7-diazaspiro[4.5]decan-1-one HCl (CAS 1187173-43-8) lacks methyl groups but shares a ketone, suggesting divergent reactivity or solubility profiles .
Salt Forms: The dihydrochloride salt of 2-methyl-2,8-diazaspiro[4.5]decan-3-one () may offer higher aqueous solubility than the mono-HCl form, critical for formulation .
Structural and Functional Implications
- Bioactivity : Spirocyclic compounds are valued in drug discovery for their conformational rigidity. The 4-phenyl analog (CAS 2044705-27-1) has been studied for CNS applications due to its lipophilic aromatic group, whereas the 1,2-dimethyl variant might target enzymes requiring hydrophobic interactions .
- Synthetic Accessibility : Analogs like 2,8-diazaspiro[4.5]decane-1,3-dione HCl (CAS 832710-65-3) with dual ketone groups are precursors for further functionalization, contrasting with the single ketone in the target compound .
Biological Activity
1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS No. 945892-88-6) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C₈H₁₅ClN₂O
- Molecular Weight : 190.67 g/mol
- Structure : The compound features a spirocyclic structure that is essential for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with a spirocyclic structure, like this compound, exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of similar structures showed improved cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . The mechanism appears to involve the induction of apoptosis and disruption of cancer cell proliferation pathways.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 5.0 | Apoptosis induction |
| Bleomycin | FaDu (hypopharyngeal) | 10.0 | DNA damage |
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro studies revealed that it inhibited the growth of various fungal strains by targeting chitin synthase, an essential enzyme for fungal cell wall synthesis . This mechanism suggests potential applications in treating fungal infections.
| Fungal Strain | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|
| Candida albicans | 85 | 50 |
| Aspergillus fumigatus | 78 | 50 |
The biological activity of this compound is attributed to its unique spirocyclic structure which enhances its interaction with biological targets such as proteins involved in cell signaling pathways. The "escape from flatness" theory suggests that three-dimensional structures can better fit into enzyme active sites or receptor binding pockets, thus increasing their efficacy .
Case Studies
- Cancer Therapy : A recent study utilized the compound in a model of castration-resistant prostate cancer and observed significant reductions in tumor growth rates when combined with standard antiandrogen therapies . The study highlighted the potential of this compound to overcome resistance mechanisms commonly seen in prostate cancer treatments.
- Fungal Infections : Another research effort focused on the antifungal properties of the compound against clinical isolates of Candida species. Results indicated a promising profile for further development as a therapeutic agent against resistant fungal strains .
Q & A
Q. What computational tools are recommended for predicting metabolic stability and drug-drug interaction risks?
- Methodological Answer : ADMET Predictor (Simulations Plus) models cytochrome P450 metabolism (e.g., CYP3A4/2D6 liability) and identifies labile sites (e.g., N-methyl groups prone to demethylation). In vitro microsomal stability assays (human/rat liver microsomes) validate predictions, with half-life (t₁/₂) >60 minutes deemed favorable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
